Copper, bis(1-phenyl-1,3-butanedionato-O,O')-

Overview

Description

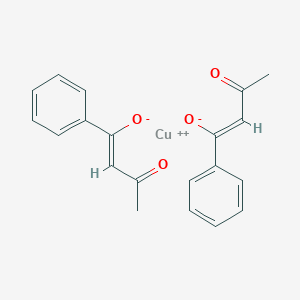

Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- is a coordination compound with the chemical formula C20H18CuO4. It is also known as copper(II) benzoylacetonate. This compound is characterized by its copper ion coordinated to two 1-phenyl-1,3-butanedione ligands through oxygen atoms. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of copper, bis(1-phenyl-1,3-butanedionato-O,O’)- typically involves the reaction of 1-phenyl-1,3-butanedione (benzoylacetone) with copper salts such as copper sulfate or copper acetate. The reaction is carried out in a methanol solution with a molar ratio of 2:1 (ligand to copper salt). The resulting product can be isolated and purified through crystallization. The reaction conditions are generally mild, and the product forms as mononuclear complexes with either a square planar or distorted square-based pyramidal geometry .

Chemical Reactions Analysis

Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- undergoes various chemical reactions, including:

Oxidation and Reduction: The copper center can participate in redox reactions, altering its oxidation state.

Substitution Reactions: The ligands can be replaced by other coordinating molecules under appropriate conditions.

Coordination Reactions: The compound can form complexes with other metal ions or ligands, leading to the formation of new coordination compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.

Biology and Medicine: The compound has been studied for its potential as an inhibitor of tubulin polymerization, which is important in cancer research.

Mechanism of Action

The mechanism by which copper, bis(1-phenyl-1,3-butanedionato-O,O’)- exerts its effects involves the coordination of the copper ion to the oxygen atoms of the ligands. This coordination alters the electronic properties of the copper ion, enabling it to participate in various chemical reactions. In biological systems, the compound can interact with proteins such as tubulin, inhibiting their polymerization and affecting cellular processes .

Comparison with Similar Compounds

Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- can be compared to other similar compounds such as:

Vanadyl, bis(1-phenyl-1,3-butanedionato-O,O’)-: This compound has similar coordination properties but involves vanadium instead of copper.

Nickel, bis(1-phenyl-1,3-butanedionato-O,O’)-: Similar to the copper complex but with nickel as the central metal ion.

The uniqueness of copper, bis(1-phenyl-1,3-butanedionato-O,O’)- lies in its specific coordination geometry and the electronic properties imparted by the copper ion, which make it particularly useful in certain catalytic and optical applications.

Biological Activity

Copper, bis(1-phenyl-1,3-butanedionato-O,O')-, also known as copper(II) bis(1-phenyl-1,3-butanedionate), is a coordination compound that has garnered attention for its biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.

Molecular Characteristics:

- IUPAC Name: Copper;(Z)-3-oxo-1-phenylbut-1-en-1-olate

- Molecular Formula: CHCuO

- Molecular Weight: 385.9 g/mol

- CAS Number: 14128-84-8

Structural Formula:

The compound features a copper ion coordinated to two bidentate ligands derived from 1-phenyl-1,3-butanedione. The structure can be represented as follows:

Synthesis and Characterization

The synthesis of copper(II) bis(1-phenyl-1,3-butanedionato-O,O') typically involves the reaction of copper salts with 1-phenyl-1,3-butanedione in an appropriate solvent. Characterization techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

One of the most significant biological activities of copper(II) bis(1-phenyl-1,3-butanedionato-O,O') is its antimicrobial efficacy. Studies have shown that this compound exhibits potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Activity Against MRSA

A study published in ResearchGate demonstrated that copper(II) complexes derived from 1-phenyl-1,3-butanedione displayed excellent antimicrobial properties against MRSA. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating resistant bacterial infections .

Cytotoxicity and Safety Profile

While the antimicrobial properties are promising, it is essential to assess the cytotoxicity of copper(II) bis(1-phenyl-1,3-butanedionato-O,O'). Research indicates that while the compound is effective against pathogens, it may exhibit varying degrees of cytotoxicity towards human cell lines depending on concentration and exposure duration.

Table 1: Summary of Biological Activities

The mechanism through which copper(II) bis(1-phenyl-1,3-butanedionato-O,O') exerts its antimicrobial effects is believed to involve the disruption of bacterial cell membranes and interference with essential metabolic processes. The presence of copper ions can generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells.

Properties

IUPAC Name |

copper;(Z)-3-oxo-1-phenylbut-1-en-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPJCJBKVVFLHI-CVMHYBSASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014784 | |

| Record name | Copper(II) benzoylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue-green solid; [Gelest MSDS] | |

| Record name | Copper(II) benzoylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14128-84-8 | |

| Record name | Copper(II) benzoylacetonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014128848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper, bis(1-phenyl-1,3-butanedionato-.kappa.O1,.kappa.O3)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) benzoylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper, bis(1-phenyl-1,3-butanedionato-κO1,κO3)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.